4-Nitroaniline Hydrochloride

Solubility Formulation Aqueous Synthesis

Researchers developing ANDA analytical methods or synthesizing Mirabegron require a water-soluble, high-purity 4-nitroaniline source. The free base (CAS 100-01-6) has limited aqueous solubility (~0.8 g/L), hindering aqueous protocols. • >99% purity by HPLC & titration-suitable as primary reference standard • High aqueous solubility enables green azo dye synthesis in water • Validated for ANDA method development & Mirabegron API QC applications

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 15873-51-5
Cat. No. B096520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroaniline Hydrochloride
CAS15873-51-5
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[NH3+])[N+](=O)[O-].[Cl-]
InChIInChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H
InChIKeyLNJUVOPKIUQOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroaniline Hydrochloride: Technical Baseline & Identity


4-Nitroaniline Hydrochloride (CAS 15873-51-5), with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol, is the hydrochloride salt of 4-nitroaniline. This crystalline solid, presenting as a light yellow to amber or dark green powder, exhibits a melting point in the range of 145-146 °C and is characterized by its para-nitro substitution, which fundamentally dictates its electronic properties and reactivity profile [1][2]. The compound is synthesized by the reaction of 4-nitroaniline with hydrochloric acid, yielding a stable salt form that is soluble in methanol . As a key intermediate, it finds established use in the synthesis of dyes, pharmaceuticals, and serves as a critical component in analytical reference standards .

Aqueous synthesis intermediate with enhanced solubility
Certified analytical reference standard for method development
Pharmaceutical intermediate for ANDA impurity profiling
Research tool for protease activity assays

4-Nitroaniline Hydrochloride: Substitution Limitations


The interchangeability of nitroaniline derivatives is scientifically unsound due to quantifiable differences in fundamental physical and chemical properties. Direct substitution of the free base (4-nitroaniline, CAS 100-01-6) is hindered by its significantly lower aqueous solubility, approximately 0.8 g/L at 20 °C, compared to the highly water-soluble hydrochloride salt, a property critical for aqueous reaction media and analytical applications . Furthermore, the electronic landscape is distinct; 4-nitroaniline is a weaker base (conjugate acid pKa ≈ 1.0) than its ortho- or meta-isomers, a consequence of the para-nitro group's resonance and inductive effects that modulate reactivity in nucleophilic aromatic substitution (SNAr) and diazotization pathways [1][2]. For analytical method development, particularly in regulated pharmaceutical environments, the defined purity, validated characterization, and potential pharmacopeial traceability of the hydrochloride reference standard are non-negotiable and cannot be met by the free base or technical-grade isomers .

4-Nitroaniline HCl (target)
High aqueous solubility enables water-based reactions and stock solutions.
4-Nitroaniline free base
Low solubility (~0.8 g/L) may require organic co-solvents, altering reaction profiles.
4-Nitroaniline HCl (target)
Para substitution gives conjugate acid pKa ≈ 1.0, predictable diazotization behavior.
2- or 3-nitroaniline isomers
Different basicity (pKa ~0.0) shifts reactivity in SNAr and acid-catalyzed steps.
4-Nitroaniline HCl reference standard
Certified purity >99%, COA, and potential pharmacopeial traceability available.
Technical-grade nitroanilines
Unvalidated purity may compromise analytical method reproducibility and regulatory acceptance.

4-Nitroaniline Hydrochloride: Quantitative Differentiation Evidence


Aqueous Solubility Enhancement Over Free Base

The hydrochloride salt form of 4-nitroaniline provides a definitive and quantifiable improvement in aqueous solubility compared to its free base counterpart, 4-nitroaniline (CAS 100-01-6). This enhanced solubility is a critical differentiator for experimental protocols requiring aqueous media .

Aqueous Solubility
Data to verify
Highly soluble in water
vs free base 0.8 g/L at 20 °C
Supports aqueous reaction media preparation
Orders-of-magnitude solubility increase; source data to verify
Solubility Formulation Aqueous Synthesis

Analytical Purity & Reference Standard Qualification

Commercially sourced 4-Nitroaniline Hydrochloride is offered with a validated minimum purity of >99.0% as determined by HPLC and Argentometric Titration, and is supplied with a certificate of analysis, enabling its use as a reference standard in regulatory submissions such as ANDAs [1].

Purity Specification
Head-to-head
>99.0% (HPLC, titration)
Enables regulatory-grade analytical method validation
Certificate of analysis; potential USP/EP traceability
Analytical Chemistry Pharmaceutical QC Reference Standards

Basicity Difference: Para vs. Ortho/Meta Isomers

The position of the nitro group on the aniline ring directly dictates the compound's basicity, a key determinant of reactivity in nucleophilic and electrophilic reactions. The para-nitro isomer (as its hydrochloride salt) exhibits a distinct pKa profile compared to its ortho and meta counterparts, leading to predictable and often superior reaction outcomes [1].

Basicity (pKa)
Class-level
Conjugate acid pKa ≈ 1.0
vs 2-nitroaniline pKa ≈ 0.0
Predictable reactivity in diazotization/SNAr
Para isomer provides distinct basicity for synthetic planning
Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Mirabegron API Key Starting Material

4-Nitroaniline Hydrochloride is a documented intermediate in the commercial production of Mirabegron, a beta-3 adrenergic agonist used for overactive bladder. This established role in an approved drug substance's synthesis pathway is a powerful procurement signal for pharmaceutical R&D and generic drug development [1].

Industrial Use
Class-level
Documented intermediate in Mirabegron synthesis
Supports ANDA-related impurity profiling
Established role in commercial API production
Pharmaceutical Intermediates API Synthesis Process Chemistry

Neutrophil Serine Protease Inhibition

In biochemical assays, 4-Nitroaniline Hydrochloride has demonstrated a specific inhibitory effect on the serine protease activity of human neutrophils and the inflammatory response in K562 cells. This bioactivity is not a general property of all nitroaniline salts and represents a targeted research application .

Protease Inhibition
Data to verify
Inhibits serine protease in human neutrophils
Provides testable hypothesis for inflammation research
In vitro K562 cell model; source data to verify
Biochemical Assay Enzyme Inhibition Inflammation Research

4-Nitroaniline Hydrochloride: Validated Application Scenarios


Analytical Method Development & Quality Control

This compound is optimally suited for laboratories developing and validating analytical methods for pharmaceutical substances. Its high, certified purity (>99.0% by HPLC and titration) and provision of comprehensive characterization data enable its use as a primary reference standard for HPLC calibration, impurity profiling, and assay development [1]. It is specifically cited for applications in Abbreviated New Drug Applications (ANDAs) and for QC during commercial API production, such as Mirabegron [2].

Aqueous-Phase Dye & Intermediate Synthesis

The significant enhancement in aqueous solubility of the hydrochloride salt over the free base makes it the preferred starting material for reactions conducted in water or aqueous solvent mixtures [1]. This is particularly advantageous in the industrial synthesis of azo dyes and other intermediates where water is a desirable, green solvent, and the elimination of organic co-solvents reduces cost and environmental impact.

Protease Activity & Inflammation Studies

For research groups investigating serine protease activity, particularly in human neutrophils, or inflammatory pathways in cell models like K562, this compound presents a specific, literature-supported tool [1]. Its reported ability to inhibit these biological processes justifies its procurement for in vitro studies aimed at understanding enzyme function or screening for modulators of inflammation.

Mirabegron & Related Impurity Synthesis

Due to its documented role as an intermediate in Mirabegron synthesis, procurement of 4-Nitroaniline Hydrochloride is essential for research groups engaged in generic drug development, process chemistry optimization, or the synthesis and characterization of Mirabegron-related impurities for regulatory filings [1].

Application
Selection Property
Validation Focus
Analytical method development & QC
Certified reference standard purity
HPLC method validation & ANDA support
Aqueous-phase synthesis
High aqueous solubility
Aqueous reaction compatibility
Protease activity research
Reported enzyme inhibition
Neutrophil protease assay response
Mirabegron impurity synthesis
Documented intermediate use
ANDA impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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